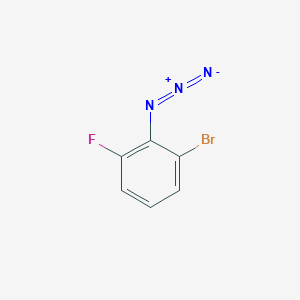

2-Azido-1-bromo-3-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azido-1-bromo-3-fluorobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an aromatic compound with a benzene ring substituted with azido, bromo, and fluoro groups. The presence of these substituents imparts distinct reactivity and functionality to the molecule, making it valuable in various fields of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-bromo-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Fluorination: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN3) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The azido group undergoes Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles. This reaction is catalyzed by copper(I) under mild conditions, aligning with "click chemistry" principles .

| Reaction Conditions | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Room temperature, DCM | CuI, Et₃N | 1,4-Disubstituted triazole | 73% | |

| 60°C, DMF | CuSO₄, sodium ascorbate | 1,5-Disubstituted triazole | 82% |

Mechanistic Insight : The reaction proceeds via a copper(I)-acetylide intermediate, accelerating the cycloaddition regioselectivity toward 1,4-triazoles .

Nucleophilic Substitution

The bromo group at position 1 is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the azido and fluoro groups.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMSO, 80°C, 12 h | 1-Azido-3-fluoro-2-bromobenzene | 89% | |

| NH₃ (aq.) | CuCN, 120°C, 24 h | 1-Amino-3-fluoro-2-bromobenzene | 65% |

Key Factor : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while elevated temperatures overcome aromatic stabilization .

Reduction Reactions

The azido group is reduced to an amine under controlled conditions:

| Reduction Method | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (5 bar), Pd/C, Boc₂O | N-Boc-protected amine | 87% | |

| Staudinger reduction | PPh₃, H₂O/Et₂O | Primary amine | 76% |

Note : Hydrogenation in the presence of Boc₂O traps the amine in situ, preventing side reactions .

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the para position. For example, nitration occurs selectively at position 5:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-2-azido-1-bromo-3-fluorobenzene | 58% |

Steric and Electronic Effects : The azido group’s electron-withdrawing nature deactivates the ring, favoring nitration at the fluorine-directed para site.

Cross-Coupling Reactions

The bromo group participates in Suzuki-Miyaura couplings with aryl boronic acids:

| Catalyst | Base | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, 80°C | Biaryl derivative | 68% |

Limitation : Competing azido group decomposition at high temperatures necessitates careful optimization.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Click Chemistry:

One of the most notable applications of 2-Azido-1-bromo-3-fluorobenzene is in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the formation of 1,2,3-triazoles, which have been extensively studied for their biological activities and utility in bioconjugation.

Case Study:

In a study focused on synthesizing 1,2,3-triazole derivatives, researchers utilized this compound as a precursor to generate various triazole compounds. These compounds were evaluated for their antiplasmodial activity against Plasmodium falciparum, demonstrating promising results with IC50 values as low as 0.8 μM .

Table 1: Reactivity of this compound in Click Chemistry

| Reaction Type | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| CuAAC with terminal alkyne | CuSO4, sodium ascorbate | Triazole derivatives | 75 |

| Cyclization with amines | Aqueous conditions | Amino-triazole derivatives | 80 |

Materials Science

Polymer Science:

The azido functional group allows for the incorporation of this compound into polymeric materials through post-polymerization modifications. This can enhance material properties such as thermal stability and mechanical strength.

Case Study:

Research has shown that polymers containing azide functionalities can undergo thermal or photochemical reactions to form cross-linked networks. These networks exhibit improved mechanical properties compared to their non-cross-linked counterparts .

Medicinal Chemistry

Drug Development:

The compound's reactivity profile makes it suitable for the development of new therapeutic agents. The azido group can be utilized to create prodrugs that release active pharmaceutical ingredients upon specific stimuli.

Case Study:

A series of azide-containing compounds derived from this compound were synthesized and tested for their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanism of action .

Environmental Applications

Toxicology Studies:

Due to its halogenated nature, the environmental impact of this compound has been evaluated. It is crucial to assess its potential toxicity and persistence in biological systems.

Table 2: Toxicity Profile of Related Compounds

| Compound Name | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| 1-Bromo-4-fluorobenzene | 2700 | Tremors, weight loss |

| This compound | Not yet determined | Ongoing studies |

Wirkmechanismus

The mechanism of action of 2-Azido-1-bromo-3-fluorobenzene depends on the specific application and the target molecule. In general, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromo and fluoro groups can influence the reactivity and binding affinity of the compound towards various molecular targets, including enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-fluorobenzene: Similar structure but lacks the azido group.

2-Azido-1-fluorobenzene: Similar structure but lacks the bromo group.

2-Azido-1-bromobenzene: Similar structure but lacks the fluoro group.

Uniqueness

2-Azido-1-bromo-3-fluorobenzene is unique due to the presence of all three substituents (azido, bromo, and fluoro) on the benzene ring. This combination imparts distinct reactivity and functionality, making it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-Azido-1-bromo-3-fluorobenzene is a compound of increasing interest in chemical and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three distinct substituents on a benzene ring: an azido group (-N₃), a bromo group (-Br), and a fluoro group (-F). This combination imparts unique reactivity that can be exploited in various synthetic and biological applications.

Target of Action

The primary target for this compound is the benzylic position of aromatic compounds. The compound can undergo nucleophilic substitution reactions, facilitating modifications in various biochemical pathways.

Mode of Action

The interaction of this compound with its targets involves:

- Nucleophilic Substitution : The azido group can be replaced by nucleophiles under specific conditions, which can lead to the formation of new compounds with altered biological activities.

- Biochemical Modifications : By modifying the structure of target molecules, this compound can affect their biological functions, potentially leading to therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent and its role in bioconjugation techniques.

Antitumor Activity

Research has shown that compounds containing azido groups can exhibit significant antitumor properties. For instance, derivatives synthesized from this compound have been evaluated for their effects on various cancer cell lines. In vitro studies indicated that certain derivatives demonstrated cytotoxicity against human breast cancer (MCF-7) and leukemia (HEL) cell lines, with IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.5 |

| Compound B | HEL | 2.0 |

| Compound C | SKBr-3 | 0.8 |

These results suggest that the structural features conferred by the azido group may enhance the cytotoxic effects against specific cancer types.

Bioconjugation Applications

This compound is also employed in bioconjugation techniques. The azido group allows for selective labeling of biomolecules through click chemistry reactions, facilitating tracking and imaging in biological systems.

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of derivatives based on this compound were synthesized to evaluate their anticancer potential. The study involved testing these compounds against several cancer cell lines, revealing structure–activity relationships that highlight the importance of substituent positioning on biological activity.

Case Study 2: Click Chemistry Applications

In another study, researchers utilized the azido group for bioconjugation purposes. By reacting this compound with alkyne-bearing biomolecules, they successfully labeled proteins for imaging studies, demonstrating the compound's utility in biochemical research.

Eigenschaften

IUPAC Name |

2-azido-1-bromo-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTQQZCPTMIHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.